N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine
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Overview
Description
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is a synthetic peptide composed of three amino acids: L-tyrosine, O-acetyl-L-serine, and L-leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The unique combination of these amino acids imparts specific properties to the peptide, making it a subject of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of the first amino acid, L-leucine, to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, O-acetyl-L-serine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the addition of L-tyrosine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pH, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group of O-acetyl-L-serine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, while reduction of the peptide backbone can yield reduced peptides with altered properties.
Scientific Research Applications
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The peptide can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group, used for its enhanced solubility and bioavailability.
L-Tyrosine: A non-essential amino acid involved in the synthesis of neurotransmitters.
N-Acetyl-L-serine: A derivative of L-serine with an acetyl group, used in various biochemical applications.
Uniqueness
N-(L-Tyrosyl)-O-acetyl-L-seryl-L-leucine is unique due to its specific combination of amino acids, which imparts distinct properties such as enhanced stability, solubility, and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H29N3O7 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-acetyloxy-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H29N3O7/c1-11(2)8-16(20(28)29)22-19(27)17(10-30-12(3)24)23-18(26)15(21)9-13-4-6-14(25)7-5-13/h4-7,11,15-17,25H,8-10,21H2,1-3H3,(H,22,27)(H,23,26)(H,28,29)/t15-,16-,17-/m0/s1 |
InChI Key |
UPTJEWVVYOYBFJ-ULQDDVLXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(COC(=O)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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